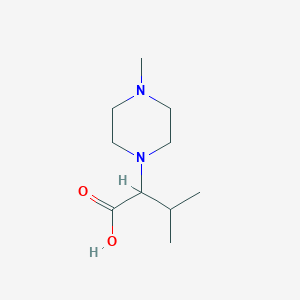
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid
Overview
Description
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a chemical compound with the CAS Number: 938251-34-4 . It has a molecular weight of 200.28 and its IUPAC name is 3-methyl-2-(4-methyl-1-piperazinyl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C10H20N2O2 , and it has a molecular weight of 200.28 .Scientific Research Applications
Macrocyclic Peptides Synthesis
A novel dipeptide derived from 3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid, identified as (2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid, has been synthesized and utilized as a unit in cyclic peptides. This research highlights its application in understanding the structure and synthesis of macrocyclic peptides, which are significant for therapeutic applications (Yamashita et al., 2009).
Anticancer Compound Metabolism
4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound structurally related to this compound, demonstrated in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rat bile was extensively studied, showing significant potential for anticancer therapy (Jiang et al., 2007).
Anticonvulsant and Antinociceptive Activity
Compounds derived from this compound have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. These hybrid molecules incorporate chemical fragments of known antiepileptic drugs, showing promising therapeutic potential (Kamiński et al., 2016).
Synthesis of Imatinib Precursor
The efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to Imatinib, demonstrates the importance of this compound derivatives in pharmaceutical manufacturing. This methodology offers a simplified approach to producing critical intermediates for cancer treatment drugs (Koroleva et al., 2012).
Anticholinesterase Activity
Further, derivatives of this compound have been explored for their anticholinesterase activity, indicating their potential use in treating diseases related to the cholinergic system, such as Alzheimer's disease (Filippova et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
A compound with a similar structure was found to bind to the colchicine binding site of tubulin , which could suggest a similar mode of action for this compound.
Result of Action
A compound with a similar structure was found to induce apoptosis in bt-474 cells , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZTYVSVUYZRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


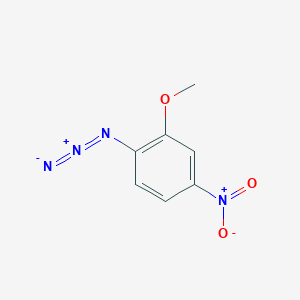
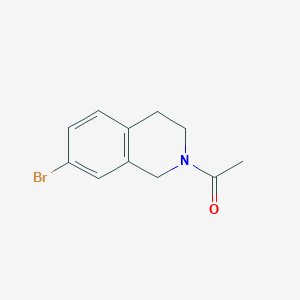

![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)
![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)
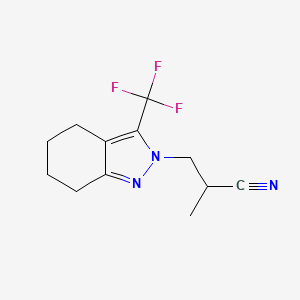
![2-(4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389753.png)
![4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389759.png)
![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3389781.png)
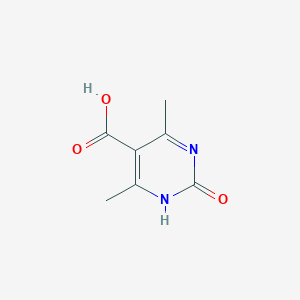
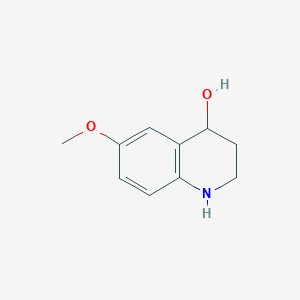
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B3389794.png)
